molecular formula C13H11IN2O B2932111 N-(4-aminophenyl)-2-iodobenzamide CAS No. 926265-86-3

N-(4-aminophenyl)-2-iodobenzamide

Cat. No.: B2932111
CAS No.: 926265-86-3
M. Wt: 338.148
InChI Key: GPYUULOPLFNAJD-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-iodobenzamide is an organic compound that features an amine group attached to a phenyl ring, which is further connected to an iodinated benzamide moiety

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity . For example, compounds containing an amide group can be irritants and may be harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound could potentially involve exploring its uses in various fields, such as medicine or materials science . For example, if the compound shows promising biological activity, it could be further developed as a drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sandmeyer reaction, where an aryl amine is converted to an aryl iodide using sodium nitrite and potassium iodide in the presence of hydrochloric acid . The resulting iodinated benzamide can then be coupled with 4-aminophenyl derivatives under suitable conditions.

Industrial Production Methods

Industrial production of N-(4-aminophenyl)-2-iodobenzamide may involve large-scale Sandmeyer reactions or other iodination techniques, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-aminophenyl)-2-iodobenzamide is unique due to its specific iodinated structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various substitution reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

N-(4-aminophenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYUULOPLFNAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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